molecular formula C31H30N2O2S B14945755 2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

Cat. No.: B14945755
M. Wt: 494.6 g/mol
InChI Key: KRLNFJPZKPCLJM-UHFFFAOYSA-N
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Description

2-[7,7-DIMETHYL-4-(2-NAPHTHYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[7,7-DIMETHYL-4-(2-NAPHTHYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline and cycloheptathiophene intermediates, followed by their coupling and subsequent functionalization to introduce the cyanide group. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable techniques such as chemical vapor deposition (CVD) and sol-gel processes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

2-[7,7-DIMETHYL-4-(2-NAPHTHYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, this compound could be utilized in the development of advanced materials, including nanomaterials and polymers .

Mechanism of Action

The mechanism of action of 2-[7,7-DIMETHYL-4-(2-NAPHTHYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-[7,7-DIMETHYL-4-(2-NAPHTHYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other quinoline derivatives, cycloheptathiophene analogs, and cyanide-containing molecules.

Properties

Molecular Formula

C31H30N2O2S

Molecular Weight

494.6 g/mol

IUPAC Name

2-(7,7-dimethyl-4-naphthalen-2-yl-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C31H30N2O2S/c1-31(2)16-25-29(26(34)17-31)23(21-13-12-19-8-6-7-9-20(19)14-21)15-28(35)33(25)30-24(18-32)22-10-4-3-5-11-27(22)36-30/h6-9,12-14,23H,3-5,10-11,15-17H2,1-2H3

InChI Key

KRLNFJPZKPCLJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCCC4)C#N)C5=CC6=CC=CC=C6C=C5)C(=O)C1)C

Origin of Product

United States

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